molecular formula C20H17BrO5 B11155416 methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11155416
M. Wt: 417.2 g/mol
InChI Key: NKMIXKFQCRIHQQ-UHFFFAOYSA-N
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Description

Methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by the presence of a bromobenzyl group attached to the chromen-2-one core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-oxo-2H-chromen-3-yl acetate and 3-bromobenzyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Product Isolation: The final product is isolated through purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities, including anti-inflammatory and anti-tumor effects.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may inhibit enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).

    Pathways Involved: It affects pathways related to inflammation, tumor growth, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific bromobenzyl substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C20H17BrO5

Molecular Weight

417.2 g/mol

IUPAC Name

methyl 2-[7-[(3-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H17BrO5/c1-12-16-7-6-15(25-11-13-4-3-5-14(21)8-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3

InChI Key

NKMIXKFQCRIHQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Br)CC(=O)OC

Origin of Product

United States

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